4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride
Overview
Description
Chemical compounds with the chloromethyl group (-CH2Cl) are often used in organic synthesis. They can act as alkylating agents, introducing a methyl group into other molecules .
Chemical Reactions Analysis
The chemical reactions involving chloromethyl compounds can vary widely depending on the other functional groups present in the molecule. They often participate in substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental methods .Scientific Research Applications
Chemical Synthesis and Cyclization
- 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride serves as an intermediate in the synthesis of various chemically significant compounds. An example includes the preparation of new anellated 4H-1,4,2-diazaphospholes, where cyclocondensation reactions involving thiazole derivatives play a critical role (Betzl, Karaghiosoff, & Hettstedt, 2013).
Corrosion Inhibition
- Thiazole derivatives, including 4-(chloromethyl)-2-cyclopropylthiazole hydrochloride, are studied for their potential as corrosion inhibitors. For example, the efficiency of similar triazole derivatives in inhibiting corrosion of mild steel in acidic media highlights the significance of such compounds in corrosion science (Lagrenée et al., 2002).
Pharmaceutical Research
- While avoiding specific drug use and dosage details, it's notable that thiazole derivatives are explored in pharmaceutical research. For instance, clomethiazole, a chemically related compound, is investigated for the prevention and/or treatment of spinal cord injury, demonstrating the pharmaceutical potential of such compounds (Davis, 1954).
Molecular Modeling and Surface Interaction Studies
- Studies involving molecular modeling and surface interactions of 4H-triazole derivatives, which are structurally similar to 4-(chloromethyl)-2-cyclopropylthiazole hydrochloride, provide insights into the inhibitory behavior and adsorption mechanisms on metal surfaces. This kind of research is crucial for understanding the interaction of such compounds with various substrates (Bentiss et al., 2007).
Synthetic Routes and Reactions
- The compound also finds relevance in the study of synthetic routes and reactions for the formation of related heterocycles. For example, research on the synthesis of extended oxazoles and their reactions, including 2-(halomethyl)-4,5-diaryloxazoles, underscores the importance of halomethyl-thiazole derivatives in organic synthesis (Patil & Luzzio, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-2-cyclopropyl-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c8-3-6-4-10-7(9-6)5-1-2-5;/h4-5H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEVDSKPUNNZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride | |
CAS RN |
135207-10-2 | |
Record name | Thiazole, 4-(chloromethyl)-2-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135207-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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